2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
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Overview
Description
2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a complex heterocyclic compound that features a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including a methoxyphenyl, thiophene, and triazolopyridazine, contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known that the compound is oil-soluble , which may influence its absorption and distribution in the body
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it is likely that this compound may have multiple effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s oil solubility suggests that it may be more readily absorbed and distributed in lipid-rich environments Additionally, the compound’s stability under various conditions, such as temperature and pH, could also influence its action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives .
Scientific Research Applications
2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the attached functional groups and overall structure.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a similar triazole core but include a tetrazine ring, leading to different chemical and biological properties.
Uniqueness
The uniqueness of 2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-24-13-6-4-12(5-7-13)14-8-9-17-19-20-18(22(17)21-14)26-11-15(23)16-3-2-10-25-16/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNQHTQGAOMXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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